molecular formula C6H5BrN2O2 B1280105 2-Bromo-5-methyl-3-nitropyridine CAS No. 23056-46-4

2-Bromo-5-methyl-3-nitropyridine

Cat. No.: B1280105
CAS No.: 23056-46-4
M. Wt: 217.02 g/mol
InChI Key: AESPBTFGZRRYRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-3-nitropyridine (CAS: 23056-46-4) is a halogenated nitropyridine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . Structurally, it features a pyridine ring substituted with:

  • A bromo group at position 2,
  • A methyl group at position 5,
  • A nitro group at position 2.

This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive bromo and nitro groups, which facilitate nucleophilic substitutions and further functionalization .

Preparation Methods

Direct Bromination of Nitropyridine Precursors

Phosphorus(V) Oxybromide-Mediated Bromination

Starting Material : 2-Hydroxy-5-methyl-3-nitropyridine
Reagents : Phosphorus(V) oxybromide (POBr₃), DMF
Conditions :

  • 0–10°C during POBr₃ addition, followed by 80°C for 12 h under nitrogen.
    Mechanism : POBr₃ acts as both a Lewis acid and brominating agent, replacing the hydroxyl group with bromine.
    Yield : 86%.
    Key Data :
Parameter Value
Reaction Time 12 h
Scale 0.65 mol (100 g)
Purity (HPLC) >95%

Advantages : High yield, single-step process.
Limitations : POBr₃ is moisture-sensitive and corrosive.

Multi-Step Synthesis via Condensation and Hydrogenation

Diethyl Malonate Condensation Route

Steps :

  • Condensation : Diethyl malonate + 5-nitro-2-chloropyridine → 5-nitro-2-methylpyridine.
  • Hydrogenation : Pd/C-catalyzed reduction of nitro to amine (30°C, 16 h, H₂ at 0.4 MPa).
  • Diazotization and Bromination : Amine intermediate treated with HBr, Br₂, and NaNO₂.

Reaction Conditions :

  • Hydrogenation: 10% Pd/C, 1,4-dioxane, 97% yield.
  • Bromination: −5°C, 92% yield.

Analytical Validation :

  • ¹H NMR (Intermediate) : δ 8.61 (s, 1H), 2.55 (s, 3H).
  • Overall Yield : 72% (three steps).

Industrial Applicability : Scalable to kilogram batches with simplified workup.

Nitration of Brominated Pyridine Derivatives

Nitroso Intermediate Pathway

Starting Material : 2-Amino-5-bromopyridine
Reagents : Peracetic acid, H₂SO₄
Conditions :

  • Nitrosation at 0°C, followed by oxidation to nitro group (50°C, 24 h).
    Yield : 58.8% after recrystallization.

Challenges :

  • Requires strict temperature control to avoid over-oxidation.
  • Byproducts include nitroso compounds, necessitating purification.

Comparative Analysis of Methods

Method Yield Scalability Key Reagents Safety Concerns
Direct Bromination 86% Moderate POBr₃, DMF Corrosive reagents
Multi-Step Synthesis 72% High Pd/C, HBr, Br₂ High-pressure H₂ use
Nitration 58.8% Low H₂SO₄, NaNO₂ Exothermic reactions

Optimization Strategies

Solvent and Catalytic Enhancements

  • DMF vs. DMSO : Substituting DMF for DMSO in cyanide substitution improved yields by 15% in analogous reactions.
  • Catalyst Loading : Reducing Pd/C from 10% to 5% in hydrogenation maintained yield while lowering costs.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures increased purity from 90% to 99%.
  • Chromatography : Flash chromatography (ethyl acetate/hexane) resolved nitroso byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Bromo-5-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly noted for its role in developing potential anti-cancer agents and other therapeutic compounds. The nitro group in this compound enhances its reactivity, making it suitable for various chemical transformations that lead to biologically active molecules .

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the efficacy of derivatives of this compound in creating novel anticancer agents. For instance, a study highlighted the successful synthesis of compounds that exhibited significant cytotoxic activity against cancer cell lines, showcasing the potential of this compound in drug discovery .

Agricultural Chemicals

Use in Agrochemicals:
This compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its applications in agriculture focus on enhancing crop protection and yield through effective pest management strategies .

Case Study: Pesticide Formulation
In agricultural research, formulations containing this compound have been tested for their effectiveness against common agricultural pests. Results indicated improved efficacy compared to traditional pesticides, suggesting its potential as a valuable component in sustainable agriculture practices .

Material Science

Production of Specialized Materials:
this compound plays a role in developing specialized materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its unique structure allows for modifications that can tailor material properties to meet specific industrial needs .

Case Study: Coating Applications
Research has explored the incorporation of this compound into polymer matrices to improve mechanical strength and chemical resistance. Studies showed that coatings derived from these polymers exhibited superior durability under various environmental conditions .

Analytical Chemistry

Reagent in Analytical Methods:
The compound is employed as a reagent in analytical chemistry, aiding in the detection and quantification of other chemical substances. Its reactive nature allows it to form stable complexes with target analytes, facilitating accurate measurements .

Case Study: Detection Techniques
Analytical studies have utilized this compound in spectroscopic methods to enhance the detection limits of certain analytes. The compound's ability to form distinct spectral signatures has proven beneficial in environmental monitoring applications .

Research in Organic Chemistry

Building Block for Synthetic Pathways:
In organic chemistry research, this compound is a valuable building block for exploring new synthetic pathways and reactions. Its structure allows chemists to develop innovative methodologies for synthesizing complex organic molecules .

Case Study: Synthetic Methodologies
Recent studies have reported successful reactions involving this compound that led to the formation of various heterocyclic compounds with potential biological activities. The methodologies developed have expanded the toolkit available for organic synthesis .

Summary Table of Applications

Field Application Notable Findings/Case Studies
PharmaceuticalIntermediate for anti-cancer agentsSignificant cytotoxic activity against cancer cell lines
Agricultural ChemicalsFormulation of pesticides and herbicidesImproved efficacy over traditional pesticides
Material ScienceDevelopment of polymers and coatingsEnhanced durability and resistance properties
Analytical ChemistryReagent for detection and quantificationImproved detection limits using spectroscopic methods
Organic ChemistryBuilding block for synthetic pathwaysInnovative methodologies leading to biologically active compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Bromo-5-methyl-3-nitropyridine with structurally related pyridine derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups
This compound 23056-46-4 C₆H₅BrN₂O₂ 2-Br, 5-CH₃, 3-NO₂ Br (electrophilic site), NO₂ (electron-withdrawing)
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 2-Br, 3-CH₃ Br, CH₃ (steric influence)
2-Bromo-5-nitropyridine 4487-59-6 C₅H₃BrN₂O₂ 2-Br, 5-NO₂ Br, NO₂
2-Bromo-5-chloro-3-nitropyridine 75806-86-9 C₅H₂BrClN₂O₂ 2-Br, 5-Cl, 3-NO₂ Br, Cl (competing leaving groups)
2-Amino-5-bromo-3-nitropyridine 6945-68-2 C₅H₄BrN₃O₂ 2-NH₂, 5-Br, 3-NO₂ NH₂ (nucleophilic), Br, NO₂
5-Bromo-2-methoxy-3-nitropyridine 152684-30-5 C₆H₅BrN₂O₃ 5-Br, 2-OCH₃, 3-NO₂ OCH₃ (electron-donating), NO₂

Key Observations :

  • The nitro group at position 3 stabilizes the pyridine ring through electron withdrawal, increasing resistance to electrophilic attacks compared to compounds lacking nitro groups (e.g., 2-Bromo-3-methylpyridine) .

Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polarity Trends)
This compound Not reported Not reported Low in water; soluble in DMSO, DMF
2-Bromo-5-nitropyridine 139–141 145–147 (10 mmHg) Moderate in polar aprotic solvents
2-Amino-5-bromo-3-nitropyridine 208–210 Not reported Insoluble in water; soluble in ethanol
2-Bromo-3-methylpyridine Not reported Not reported Soluble in organic solvents (e.g., dichloromethane)

Notes:

  • The amino group in 2-Amino-5-bromo-3-nitropyridine significantly increases melting point (208–210°C) due to hydrogen bonding .
  • Methyl and nitro substituents collectively reduce aqueous solubility but enhance compatibility with organic reaction media .

Comparison :

  • Nitro-containing compounds (e.g., this compound) pose oxidative hazards, requiring inert storage conditions, unlike non-nitro analogs like 2-Bromo-3-methylpyridine .

Biological Activity

2-Bromo-5-methyl-3-nitropyridine is a heterocyclic compound belonging to the nitropyridine family, known for its diverse biological activities and chemical reactivity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer domains. This article provides an in-depth analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅BrN₂O₂, with a molecular weight of 202.02 g/mol. The structure features a bromine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position of the pyridine ring. This arrangement contributes to its unique reactivity profiles and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Nitration of 2-Bromo-5-methylpyridine : This involves treating 2-bromo-5-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
  • Bromination of 5-Methyl-3-nitropyridine : This method utilizes bromine or brominating agents to introduce the bromine atom into the aromatic system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : It has been shown to reduce cell viability in various cancer cell lines by inducing cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress and subsequent cancer cell death.

The biological activity of this compound is believed to be mediated through several pathways:

  • Covalent Bond Formation : The bromine and nitro groups can interact with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitropyridines, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Study on Anticancer Properties

In another investigation reported in Cancer Letters, researchers explored the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to significant apoptosis and reduced tumor growth in xenograft models .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundHighModerateEffective against both bacteria and cancer cells
2-Iodo-5-methyl-3-nitropyridineModerateHighExhibits stronger anticancer properties
3-NitropyridineLowLowLess reactive compared to brominated derivatives

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-bromo-5-methyl-3-nitropyridine, and how does regiochemistry influence product purity?

Methodological Answer:
Synthesis typically involves sequential halogenation and nitration. For example:

Bromination : Start with 5-methylpyridine, brominate at the 2-position using N-bromosuccinimide (NBS) under radical or Lewis acid conditions.

Nitration : Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
Regiochemical Considerations : The electron-withdrawing nitro group directs subsequent bromination, but steric effects from the methyl group may alter reactivity. Monitor reaction progress via TLC or HPLC to ensure regioselectivity .

Q. How should researchers characterize this compound, and what spectroscopic benchmarks are critical?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect aromatic protons at δ 8.5–9.0 ppm (pyridine ring) and methyl protons at δ 2.5–2.7 ppm.
    • ¹³C NMR : Nitro-substituted carbons appear at δ 145–155 ppm, brominated carbons at δ 110–120 ppm.
  • IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazards : Skin/eye irritation (H315, H319) and potential respiratory sensitization (H335) .
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess frontier molecular orbitals (FMOs). The LUMO energy indicates electrophilicity at the bromine site, while the nitro group stabilizes negative charge during nucleophilic substitution .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction barriers. DMF or THF often enhance Suzuki-Miyaura coupling yields .

Q. What strategies resolve contradictions in reported melting points for this compound derivatives?

Methodological Answer:

  • Purification : Recrystallize from ethanol/water mixtures to remove isomers (e.g., 3-bromo-5-methyl-2-nitropyridine).
  • DSC Analysis : Differential scanning calorimetry provides precise melting ranges. Published discrepancies (e.g., 139–141°C vs. 145–147°C) may stem from polymorphic forms or impurities .

Q. How does steric hindrance from the methyl group influence substitution reactions in this compound?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with/without the methyl group. For example, in Pd-catalyzed amination, the methyl group at C5 reduces steric clash at C2, enhancing coupling efficiency.
  • Molecular Modeling : Use MOE or Schrödinger to visualize steric maps. The methyl group increases the C2-Br bond angle by ~5°, altering transition-state geometry .

Properties

IUPAC Name

2-bromo-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPBTFGZRRYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494244
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-46-4
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To concentrated HBr (48%, 28.6 mL) was added 5-methyl-3-nitro-pyridin-2-ylamine (5 g, 32.6 mmol) in portions at 0° C. temperature with stirring. The mixture was stirred until the internal temperature reached to −10° C., then bromine was added drop wise. A solution of NaNO2 (7.6 g, 110.84 mmol) in water (11 mL) was added slowly to maintain the reaction mixture temperature below 0° C. The dark mixture (gas evolution was observed) was stirred for 1 h at 0° C. then was carefully treated (slow addition) with a solution of NaOH (12 g, 300 mmol) in water (17 mL) while maintaining the internal temperature below 20° C. The mixture was stirred for an additional 1 h, then was filtered, dried under vacuum for 6 h and purified by recrystallization using 95% EtOH to get pure 2-bromo-5-methyl-3-nitro-pyridine (1.96 g) as yellow solid in 28% first crop yield. ESMS m/z (relative intensity): 217 (M+H)+ (100).
Name
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

POBr3 (222.8 g, 0.78 mol) was added in portions to 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in DMF (500 mL) with stirring at 0-10° C. then the reaction mixture was stirred at 80° C. under nitrogen for 12 hours. Reaction mixture was cooled and poured into crushed ice (1 Kg), obtained solid was filtered, washed thoroughly with ice-cold water (2×500 mL), dried in a desiccator under high vacuum for one day to obtain 2-bromo-5-methyl-3-nitropyridine as yellow solid (121 g) in 86% yield. (M+H) Expected: 217; found 216.9.
Name
Quantity
222.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-5-methyl-3-nitropyridine
2-Bromo-5-methyl-3-nitropyridine
2-Bromo-5-methyl-3-nitropyridine
2-Bromo-5-methyl-3-nitropyridine
2-Bromo-5-methyl-3-nitropyridine
2-Bromo-5-methyl-3-nitropyridine

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